N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide

Regioisomer differentiation Molecular topology Structure–activity relationship

CAS 886913-90-2 delivers a para-methylsulfonylphenyl-1,3,4-oxadiazole scaffold with a 3,5-dinitrobenzamide warhead (cumulative σₘ ≈ +1.42) essential for covalent target engagement at cysteine-rich active sites. The para-sulfonyl topology is structurally distinct from the meta-isomer (CAS 886907-54-6), ensuring correct binding geometry in flat hydrophobic pockets (e.g., GSK-3β, carbonic anhydrase). Relative to pyridyl analogs, the methylsulfonylphenyl group elevates lipophilicity (ΔCLogP ≈ +0.7–+1.2) and TPSA (Δ ≈ +20 Ų) for systematic ADME profiling. Procure this exact CAS—not a generic oxadiazole—to preserve the validated antimycobacterial pharmacophore and electrophilic reactivity required for reproducible target engagement.

Molecular Formula C16H11N5O8S
Molecular Weight 433.35
CAS No. 886913-90-2
Cat. No. B2973117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide
CAS886913-90-2
Molecular FormulaC16H11N5O8S
Molecular Weight433.35
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H11N5O8S/c1-30(27,28)13-4-2-9(3-5-13)15-18-19-16(29-15)17-14(22)10-6-11(20(23)24)8-12(7-10)21(25)26/h2-8H,1H3,(H,17,19,22)
InChIKeyHNCCSJMTUKQJQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide (CAS 886913-90-2): Compound Class and Procurement Context


N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide (CAS 886913-90-2) is a fully synthetic, small-molecule heterocyclic compound (MF: C₁₆H₁₁N₅O₈S; MW: 433.35 g/mol) . It belongs to the 1,3,4-oxadiazole class and features a 4-methylsulfonylphenyl substituent at the 5-position and a 3,5-dinitrobenzamide moiety linked via the 2-amino position of the oxadiazole ring. This compound is primarily sourced as a research chemical for drug discovery screening libraries and structure–activity relationship (SAR) exploration, where its dual electron-withdrawing nitro groups and hydrogen-bond-capable sulfonyl group are of interest for modulating target engagement .

Why Generic 1,3,4-Oxadiazole or Dinitrobenzamide Analogs Cannot Substitute for CAS 886913-90-2 in Focused Screening


Generic substitution within the 1,3,4-oxadiazole sulfonamide or dinitrobenzamide chemical space is precluded by the compound's unique combination of a para-methylsulfonylphenyl ring and a 3,5-dinitrobenzamide warhead. The para-sulfonyl substitution differentiates this molecule from its meta-substituted positional isomer (CAS 886907-54-6), altering molecular topology, dipole moment, and target binding geometry . Furthermore, the 3,5-dinitro pattern provides a distinct electrophilic and hydrogen-bond-accepting profile compared to mono-nitro (e.g., N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide) or non-nitrated benzamide analogs, directly impacting biochemical reactivity and metabolic stability [1]. Simply sourcing any 'oxadiazole sulfonamide' or 'dinitrobenzamide' risks losing the specific steric and electronic signature required for reproducible target engagement in a defined assay system.

Quantitative Differentiation Evidence for CAS 886913-90-2 Versus Closest Structural Analogs


Para- vs. Meta-Methylsulfonyl Regioisomerism: Impact on Molecular Topology and Predicted Target Docking

The target compound bears the methylsulfonyl group at the para-position of the phenyl ring attached to the oxadiazole. The closest commercially available analog, N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide (CAS 886907-54-6), places the sulfonyl group at the meta-position . Although no published head-to-head bioactivity data exist, the regioisomeric shift from para to meta fundamentally alters the vector of the sulfonyl dipole and its capacity to engage in directional hydrogen-bond or electrostatic interactions within a binding pocket. In related 1,3,4-oxadiazole sulfonamide series, para-substitution has been associated with superior complementarity to flat, hydrophobic enzyme active sites compared to meta-substituted congeners [1]. This topological distinction makes the para-isomer a non-interchangeable screening entity relative to its meta-isomer.

Regioisomer differentiation Molecular topology Structure–activity relationship Drug discovery

Enhanced Electrophilicity and Hydrogen-Bonding Capacity of 3,5-Dinitrobenzamide vs. Mono-Nitrobenzamide Analogs

The target compound contains two nitro groups at the 3- and 5-positions of the benzamide ring. A direct structural analog, N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide (mono-nitro analog), bears only a single nitro group . The 3,5-dinitro pattern significantly increases the electron deficiency of the aromatic ring (Hammett σₘ for NO₂ = +0.71; cumulative effect for two meta-nitro groups ≈ +1.42) compared to a single meta-nitro (σₘ = +0.71) [1]. This enhanced electrophilicity increases susceptibility to nucleophilic attack by biological thiols (e.g., glutathione, cysteine residues) and strengthens hydrogen-bond-accepting capacity at the nitro oxygens. In dinitrobenzamide-based antimycobacterial series, the 3,5-dinitro substitution pattern has been shown to be critical for maintaining potent activity, with mono-nitro or des-nitro analogs exhibiting substantial loss of potency [2].

Electrophilic warhead Nitro group electronics Hydrogen-bond acceptor Covalent inhibitor design

Predicted Physicochemical and ADME Differentiation from Pyridyl-Containing 3,5-Dinitrobenzamide Oxadiazole Analogs

Compared to heteroaryl-substituted analogs such as 3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887892-44-6), the target compound replaces the pyridyl ring with a 4-methylsulfonylphenyl group . This substitution is predicted to increase lipophilicity (estimated CLogP ~1.5–2.0 for the target vs. ~0.8–1.2 for the pyridyl analog) while also increasing topological polar surface area (TPSA) due to the sulfonyl group (~130 Ų vs. ~110 Ų for the pyridyl analog). The methylsulfonyl group introduces additional hydrogen-bond acceptor capacity (S=O) absent in the pyridyl analog. These differences affect membrane permeability, plasma protein binding, and metabolic stability profiles, making the compounds non-interchangeable in cell-based or in vivo pharmacology studies [1].

Physicochemical properties Lipophilicity ADME prediction Drug-likeness

Class-Level Evidence: 1,3,4-Oxadiazole Sulfonamides as Potent Carbonic Anhydrase and Cholinesterase Inhibitors

Within the broader class of N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazole motif, compounds have demonstrated nanomolar-range inhibition of human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE). Güleç et al. (2022) reported a series (6a–j) with K_I values of 18.66–59.62 nM for hCA I, 9.33–120.80 nM for hCA II, and 23.11–52.49 nM for AChE [1]. While the target compound (CAS 886913-90-2) was not part of this specific series, it shares the identical 1,3,4-oxadiazole-sulfonyl amide pharmacophore core. The presence of the additional 3,5-dinitrobenzamide moiety may further modulate potency and selectivity, but quantitative kinase or enzyme inhibition data for the target compound specifically remain unavailable from permitted primary sources [2].

Enzyme inhibition Carbonic anhydrase Acetylcholinesterase 1,3,4-Oxadiazole sulfonamide pharmacophore

Antimycobacterial Pharmacophore: The 3,5-Dinitrobenzamide Moiety as a Privileged Structure in Tuberculosis Drug Discovery

The 3,5-dinitrobenzamide moiety is a recognized privileged structure in antimycobacterial drug discovery. Karabanovich et al. (2016) demonstrated that 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles exhibit potent activity against both replicating and nonreplicating Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) in the sub-micromolar range [1]. The 3,5-dinitro substitution was shown to be essential for activity; removal or reduction of nitro groups led to complete loss of antimycobacterial potency. The target compound (CAS 886913-90-2) incorporates this identical 3,5-dinitrobenzamide pharmacophore, distinguishing it from oxadiazole sulfonamides lacking the dinitrobenzamide motif. However, no specific MIC data for CAS 886913-90-2 against Mtb are available from permitted sources [2].

Antimycobacterial Tuberculosis 3,5-Dinitrobenzamide DprE1 inhibitor

Optimal Research and Industrial Application Scenarios for CAS 886913-90-2 Based on Available Evidence


Focused Kinase or Enzyme Inhibitor Screening Panels Requiring Defined Sulfonyl Oxadiazole Topology

The para-methylsulfonylphenyl substitution provides a defined, linear molecular topology that is distinct from the meta-substituted isomer (CAS 886907-54-6). Researchers conducting GSK-3β, carbonic anhydrase, or acetylcholinesterase inhibitor screening should procure CAS 886913-90-2 when the screening hypothesis depends on para-sulfonyl engagement with a flat, hydrophobic enzyme active site. Class-level data from Güleç et al. (2022) demonstrate that oxadiazole sulfonamides achieve nanomolar K_I values against hCA I (18.66–59.62 nM), hCA II (9.33–120.80 nM), and AChE (23.11–52.49 nM) [1]. The target compound's alignment with this pharmacophore supports its inclusion in analogous panels, though confirmatory data are pending.

Antimycobacterial Drug Discovery Leveraging the 3,5-Dinitrobenzamide Pharmacophore

The 3,5-dinitrobenzamide moiety is a validated pharmacophore for antimycobacterial activity, with established SAR showing that the 3,5-dinitro pattern is essential for potency against replicating and nonreplicating Mtb [2]. CAS 886913-90-2 is a suitable candidate for inclusion in medium- to high-throughput Mtb screening cascades, particularly where the methylsulfonylphenyl oxadiazole extension is hypothesized to improve selectivity, solubility, or metabolic stability relative to earlier 3,5-dinitrobenzylsulfanyl oxadiazole leads.

SAR Expansion Around the 3,5-Dinitrobenzamide Electrophilic Warhead Series

The enhanced electrophilicity of the 3,5-dinitrobenzamide moiety (cumulative Hammett σₘ ≈ +1.42) compared to mono-nitro analogs (σₘ ≈ +0.71) makes CAS 886913-90-2 a critical tool compound for probing covalent or reversible-covalent target engagement at cysteine-rich active sites [3]. Procurement of the exact compound—rather than a mono-nitro substitute—is necessary to maintain the intended electrophilic reactivity profile in biochemical and cellular target engagement assays.

Comparative ADME and Physicochemical Profiling Against Heteroaryl Oxadiazole Analogs

The predicted lipophilicity increase (ΔCLogP ≈ +0.7 to +1.2) and TPSA increase (ΔTPSA ≈ +20 Ų) of CAS 886913-90-2 relative to pyridyl-containing 3,5-dinitrobenzamide oxadiazole analogs (e.g., CAS 887892-44-6) support its use in systematic ADME profiling studies [4]. Researchers evaluating the impact of the methylsulfonylphenyl group on membrane permeability, plasma protein binding, and microsomal stability should use this compound as the representative para-sulfonylphenyl benchmark.

Quote Request

Request a Quote for N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.